(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
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Overview
Description
(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid is a chemical compound with the molecular formula C11H12N3O2 It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid typically involves the following steps:
Formation of the benzoimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the imino group: The imino group can be introduced by reacting the benzoimidazole derivative with an appropriate amine or ammonia under suitable conditions.
Attachment of the acetic acid moiety: This can be achieved by reacting the benzoimidazole derivative with chloroacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole ring.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Condensation: Acid or base catalysts can be used to facilitate condensation reactions.
Major Products Formed
Oxidation: Oxo derivatives of the benzoimidazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoimidazole derivatives.
Condensation: Larger molecules with extended conjugation or additional functional groups.
Scientific Research Applications
(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: The compound can be used as a probe to study biological processes or as a ligand in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of (3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzoimidazole: The parent compound of (3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid.
2-Methylbenzoimidazole: A similar compound with a methyl group instead of an ethyl group.
2-Iminobenzimidazole: A compound with an imino group but lacking the ethyl and acetic acid moieties.
Uniqueness
This compound is unique due to the presence of both the ethyl and acetic acid moieties, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide unique properties that are not present in similar compounds.
Properties
IUPAC Name |
2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16/h3-6,12H,2,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHNFDWROQVALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963074 |
Source
|
Record name | (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-71-7 |
Source
|
Record name | (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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